![molecular formula C9H8BrClO4S B1433842 Methyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetate CAS No. 1403387-05-2](/img/structure/B1433842.png)

Methyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetate

Übersicht

Beschreibung

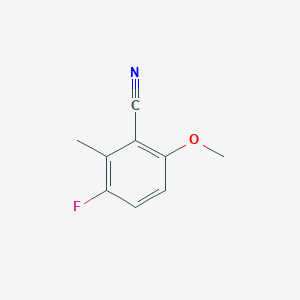

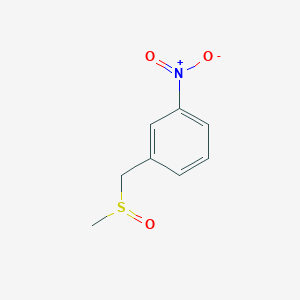

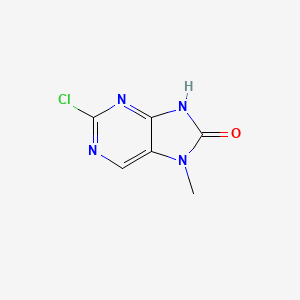

“Methyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetate” is a chemical compound with the CAS Number: 1403387-05-2. It has a molecular weight of 327.58 and its molecular formula is C9H8BrClO4S . It is a solid substance that is stored in an inert atmosphere, preferably in a freezer, under -20°C .

Molecular Structure Analysis

The molecular structure of “Methyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetate” is represented by the linear formula: C9H8BrClO4S . This indicates that the compound contains nine carbon atoms, eight hydrogen atoms, one bromine atom, one chlorine atom, four oxygen atoms, and one sulfur atom.Physical And Chemical Properties Analysis

“Methyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetate” is a solid substance . It is stored in an inert atmosphere, preferably in a freezer, under -20°C . The compound has a molecular weight of 327.58 .Wissenschaftliche Forschungsanwendungen

Pharmaceutical Synthesis

This compound is utilized in the synthesis of various pharmaceuticals. Its reactive sulfonyl and bromo groups make it a valuable intermediate in constructing complex molecules. For instance, it can be used to synthesize benzoxazole derivatives that show promise as ligands for the translocator protein (TSPO), which is targeted in conditions like neuroinflammation and cancer .

Material Science

In material science, this compound’s unique chemical structure allows for the creation of novel polymers with specific characteristics, such as increased durability or conductivity. It can be incorporated into polymer chains to alter their properties, potentially leading to the development of new materials for industrial applications .

Chemical Synthesis

As a building block in chemical synthesis, Methyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetate is used to construct a wide array of chemical compounds. Its versatility lies in its ability to undergo various chemical reactions, including substitutions and additions, which are fundamental in organic synthesis .

Analytical Chemistry

In analytical chemistry, this compound can serve as a standard or reagent in chromatographic methods to help identify or quantify other substances. Its distinct chemical signature allows it to be used as a reference point in complex analyses .

Biochemistry Research

Researchers in biochemistry may use this compound to study enzyme-substrate interactions, particularly those involving sulfonate esters. It can act as a mimic for natural substrates or as an inhibitor to understand the biochemical pathways .

Environmental Science

In environmental science, this compound’s breakdown products and their interactions with various environmental factors can be studied. This research can provide insights into the compound’s biodegradability and its potential impact on ecosystems .

Radiopharmaceuticals

The compound’s derivatives, when tagged with radioisotopes, can be used in imaging techniques such as positron emission tomography (PET) to visualize biological processes in real-time. This application is particularly useful in the diagnosis and monitoring of diseases .

Catalysis

Methyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetate: can be used in catalysis to facilitate or enhance chemical reactions. Its structural components can be part of catalyst design, leading to more efficient industrial processes .

Safety And Hazards

The compound is classified as dangerous, with hazard statements H314-H335 . This means it can cause severe skin burns and eye damage (H314), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P260), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and several others .

Eigenschaften

IUPAC Name |

methyl 2-(5-bromo-2-chlorosulfonylphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrClO4S/c1-15-9(12)5-6-4-7(10)2-3-8(6)16(11,13)14/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKAHSAYSSDOQBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=C(C=CC(=C1)Br)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrClO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetate | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,1-Difluorospiro[2.5]octan-6-one](/img/structure/B1433766.png)

![methyl 5-bromo-1H-benzo[d][1,2,3]triazole-7-carboxylate](/img/structure/B1433775.png)